Polycarbon fluoride
Description
Properties
CAS No. |
145564-30-3 |
|---|---|
Molecular Formula |
C6H7N3O2 |
Synonyms |
Polycarbon fluoride |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Structural Properties of Polycarbon Monofluoride ((CF)n)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polycarbon monofluoride, commonly known as graphite fluoride and denoted as (CF)n, is a covalent fluorocarbon material synthesized through the high-temperature reaction of fluorine gas with carbon sources like graphite or charcoal[1]. Unlike graphite intercalation compounds, (CF)n features covalent C-F bonds, which fundamentally alter the planar structure of graphene into a puckered, three-dimensional arrangement[1]. This structural transformation imparts unique properties, including high thermal stability, chemical inertness, a hydrophobic nature, and high electrical resistivity[2].
For professionals in materials science and drug development, a deep understanding of the structural properties of (CF)n is crucial. These properties dictate its behavior and suitability for advanced applications, which could potentially include biocompatible coatings, components for medical devices, or novel platforms for drug delivery, where surface properties and material stability are paramount. This guide provides an in-depth summary of the core structural characteristics of (CF)n, details the experimental protocols used for its characterization, and presents the key quantitative data in a structured format.
Crystalline and Molecular Structure
The fundamental structure of polycarbon monofluoride consists of carbon atoms in a puckered hexagonal lattice, a departure from the flat sheets of graphite. The carbon framework is composed of chair-type cyclohexane rings, with fluorine atoms covalently bonded to the carbon atoms in axial positions[3]. This arrangement results in an sp³ hybridization for the carbon atoms.
Computational and experimental studies have confirmed that the "chair" conformation is a stable and commonly observed structural motif[4][5]. However, the actual structure can exhibit significant disorder, which can influence the experimentally measured lattice parameters[5][6]. The stoichiometry, represented as CFx, can vary, leading to different structural arrangements and properties. For instance, poly(dicarbon monofluoride) or (C2F)n, is a related compound with a different layered structure[3].
Table 1: Key Structural Parameters of Polycarbon Monofluoride ((CF)n)
| Property | Value (nm) | Method of Determination | Reference |
| C-F Bond Length | 0.138 ± 0.001 | Solid-State NMR | [4] |
| 0.136 | Neutron Diffraction | [3] | |
| 0.135 - 0.137 | Theoretical (DFT) | [4] | |
| 0.137 | Theoretical (DFT) | [6] | |
| C-C Bond Length | 0.157 - 0.158 | Neutron Diffraction | [3] |
| 0.156 | Theoretical (DFT) | [6] | |
| Lattice Constant (a) | ~0.261 | Theoretical (DFT) | [6] |
| Interlayer Spacing | 0.585 (for (CF)n) | X-ray Diffraction (XRD) | [3] |
| 0.902 (for (C2F)n) | X-ray Diffraction (XRD) | [3] |
Experimental Characterization Protocols
A multi-technique approach is essential for the comprehensive characterization of (CF)n's structure. The following sections detail the key experimental and computational methodologies employed.
X-ray Diffraction (XRD)
Principle: X-ray diffraction is a primary technique used to investigate the crystalline structure of materials[7]. By analyzing the angles and intensities of diffracted X-rays, one can determine the spacing between atomic planes (d-spacing) according to Bragg's Law (nλ = 2d sinθ)[7][8]. For (CF)n, XRD is crucial for identifying the phase, determining the interlayer spacing, and assessing the degree of crystallinity[3][8].
Experimental Protocol:
-
Sample Preparation: A fine powder of polycarbon monofluoride is gently packed into a sample holder, ensuring a flat, uniform surface to minimize errors from surface roughness.
-
Instrumentation: A powder diffractometer equipped with a monochromatic X-ray source (commonly Cu Kα, λ = 0.154 nm) is used.
-
Data Acquisition: The sample is irradiated with the X-ray beam, and the detector scans over a range of 2θ angles (e.g., 5° to 80°) to record the intensity of the diffracted X-rays.
-
Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is analyzed. The positions of the diffraction peaks are used to calculate the d-spacings. These experimental patterns are often compared with reference data from crystallographic databases for phase identification[8][9]. The interlayer distance is a key parameter directly obtained from the (00l) diffraction peaks.
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: Solid-state NMR spectroscopy probes the local chemical environment of specific atomic nuclei, such as ¹³C and ¹⁹F[10]. For (CF)n, ¹⁹F and ¹³C Magic Angle Spinning (MAS) NMR are powerful tools. ¹⁹F MAS NMR can identify different fluorine environments, while ¹³C MAS NMR, often enhanced by ¹⁹F to ¹³C Cross-Polarization (CP), can distinguish between carbon atoms bonded to fluorine (CF groups), those with two fluorine atoms (CF₂ groups, often at defect sites), and any unreacted graphitic carbon[4][11]. The technique can also be used to determine internuclear distances, such as the C-F bond length[4].
Experimental Protocol:
-
Sample Preparation: The powdered (CF)n sample is carefully packed into a zirconia rotor (typically 1 to 4 mm in diameter).
-
Instrumentation: A high-field solid-state NMR spectrometer is used.
-
Data Acquisition:
-
The rotor is spun at a high speed (e.g., >10 kHz) at the "magic angle" (54.74°) to average out anisotropic interactions and obtain high-resolution spectra.
-
For ¹³C spectra, a cross-polarization pulse sequence is used to transfer magnetization from the abundant ¹⁹F nuclei to the rare ¹³C nuclei, significantly enhancing the ¹³C signal.
-
Measurements of spin-lattice relaxation times (T₁) can provide information about molecular motion and the presence of paramagnetic centers (defects)[4].
-
-
Data Analysis: The chemical shifts (in ppm) of the peaks in the ¹⁹F and ¹³C spectra are analyzed to identify the different chemical species (CF, CF₂, etc.). The strength of the interaction during cross-polarization experiments can be analyzed to calculate C-F bond distances[4].
Computational Modeling
Principle: First-principles computational studies, particularly those using Density Functional Theory (DFT), are invaluable for understanding the structural and energetic properties of (CF)n[5]. These models can predict stable conformations, bond lengths, bond angles, and layer stacking arrangements, providing insights that complement ambiguous or scarce experimental data[5][6]. The use of non-local density functionals is critical for accurately describing the long-range van der Waals forces that govern layer interactions[5].
Methodology:
-
Model Construction: An initial atomic model of the (CF)n structure is created. This can be a single monolayer or a three-dimensional stacked arrangement in a specific conformation (e.g., chair, boat).
-
Functional Selection: A suitable density functional and basis set are chosen. Functionals that account for dispersion forces are essential for layered materials.
-
Geometry Optimization: The positions of the atoms and the lattice parameters of the simulation cell are systematically varied to find the lowest energy (most stable) structure.
-
Property Calculation: Once the optimized geometry is found, various structural and electronic properties, such as bond lengths, angles, and electronic band structure, are calculated.
-
Validation: The calculated results are compared with available experimental data from techniques like XRD and NMR to validate the computational model.
References
- 1. About: Carbon monofluoride [dbpedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure and layer interaction in carbon monofluoride and graphane: a comparative computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 11. Characterization of poly(carbon monofluoride) by 19F and 19F to 13C cross polarization MAS NMR spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Electrochemical Properties of Graphite Fluoride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Graphite fluoride (CFₓ), a fascinating class of carbon-fluorine materials, stands at the forefront of high-energy-density cathode materials, particularly for primary lithium batteries. Its unique layered structure, tunable fluorine content, and high theoretical specific capacity make it a subject of intense research and a promising candidate for various electrochemical applications. This technical guide provides a comprehensive overview of the core electrochemical properties of graphite fluoride, detailing its synthesis, discharge mechanisms, and the experimental protocols used for its characterization.
Core Electrochemical Properties and Performance
Graphite fluoride's electrochemical performance is intrinsically linked to its structural and compositional characteristics, most notably the fluorine-to-carbon (F/C) ratio, denoted by 'x' in CFₓ. This ratio dictates the material's theoretical capacity, discharge voltage, and electronic conductivity.
Discharge Characteristics
The discharge of a lithium/graphite fluoride (Li/CFₓ) cell is a complex electrochemical process involving the reduction of CFₓ and the formation of lithium fluoride (LiF) and a carbonaceous matrix. The overall discharge reaction can be summarized as:
CFₓ + xLi⁺ + xe⁻ → C + xLiF
This conversion reaction is responsible for the high theoretical specific capacity of graphite fluoride, which can exceed 860 mAh/g for a stoichiometric composition of CF₁[1]. However, the practical discharge voltage, typically around 2.5 V, is significantly lower than the thermodynamically predicted value of over 4.5 V[1][2]. This voltage discrepancy is a key area of research and is attributed to kinetic limitations and the formation of intermediate phases during discharge.
The discharge profile of a Li/CFₓ battery is characterized by a relatively flat voltage plateau, which is advantageous for applications requiring a stable power output. The specific capacity and rate capability are influenced by factors such as the F/C ratio, particle size, and the presence of conductive additives.
Impact of Fluorine Content (x in CFₓ)
The fluorine content in graphite fluoride is a critical parameter that governs its electrochemical behavior. A higher 'x' value generally leads to a higher theoretical specific capacity but also results in lower electronic conductivity due to the increased sp³ hybridization of carbon atoms and the formation of strong, covalent C-F bonds[3]. This trade-off between capacity and conductivity is a central challenge in the optimization of CFₓ cathode materials.
| F/C Ratio (x) | Discharge Capacity (mAh/g) | Energy Density (Wh/kg) |
| 0.70 | - | - |
| 0.85 | 503 | 388 |
| 0.95 | - | - |
| 1.10 | - | - |
| Table 1: Electrochemical performance of Zn/CFₓ primary batteries with varying F/C ratios at a current rate of 30 mA/g[4]. Note: Dashes indicate data not provided in the source. |
These findings suggest that an optimal F/C ratio exists to balance capacity and conductivity for achieving maximum performance.
Discharge Mechanism: The Edge-Propagation Model
The precise discharge mechanism of graphite fluoride has been a subject of debate. The currently favored "edge-propagation" model, supported by first-principles calculations and experimental observations, proposes a nuanced view of the lithiation process[2][5].
Instead of a simple bulk conversion, the discharge is believed to initiate at the edges of the CFₓ crystallites. Lithium ions intercalate at the interface between the fluorinated (CFₓ) and already defluorinated (carbon) regions. This is followed by the breaking of C-F bonds and the formation of LiF nanoparticles, leading to the propagation of the reaction front from the edges towards the interior of the particle.
Experimental Protocols
A thorough understanding of the electrochemical properties of graphite fluoride relies on a suite of well-defined experimental techniques. Below are detailed methodologies for key experiments.
Synthesis of Graphite Fluoride (Direct Fluorination)
Direct fluorination of graphite is a common method for synthesizing CFₓ powders. The F/C ratio can be controlled by adjusting the reaction temperature and duration.
Materials and Equipment:
-
High-purity graphite powder
-
Fluorine (F₂) gas, diluted with an inert gas (e.g., nitrogen or argon)
-
Nickel or Monel reaction tube
-
Tube furnace with temperature controller
-
Gas flow controllers
Procedure:
-
Place a known amount of dried graphite powder in a nickel boat.
-
Position the boat in the center of the reaction tube.
-
Purge the system with an inert gas to remove air and moisture.
-
Heat the furnace to the desired reaction temperature (typically between 300°C and 650°C).
-
Introduce a controlled flow of the F₂/inert gas mixture into the reaction tube. The reaction temperature is a key factor in determining the 'x' value in CFₓ[6].
-
Maintain the reaction for a specific duration to achieve the target fluorine content.
-
After the reaction, cool the furnace to room temperature under an inert gas flow.
-
The resulting CFₓ powder is then carefully collected in an inert atmosphere.
Cathode Preparation and Cell Assembly
Materials:
-
Graphite fluoride (CFₓ) powder (active material)
-
Conductive agent (e.g., Denka carbon, Super P)
-
Binder (e.g., polyvinylidene fluoride - PVDF, carboxymethyl cellulose - CMC)
-
Solvent (e.g., N-methyl-2-pyrrolidone - NMP for PVDF, deionized water for CMC)
-
Aluminum foil (current collector)
-
Lithium metal foil (anode)
-
Separator (e.g., Celgard microporous membrane)
-
Electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC))
-
CR2032 coin cell components (casings, spacers, springs)
Procedure:
-
Slurry Preparation:
-
Electrode Casting:
-
Cast the slurry onto the aluminum foil using a doctor blade to ensure a uniform thickness.
-
Dry the coated foil in a vacuum oven at a suitable temperature (e.g., 120°C) to remove the solvent.
-
-
Electrode Punching and Cell Assembly:
-
Punch circular electrodes from the dried foil.
-
Assemble CR2032 coin cells in an argon-filled glovebox. The typical assembly consists of the cathode, separator soaked in electrolyte, and lithium anode.
-
Electrochemical Characterization Techniques
A variety of electrochemical techniques are employed to evaluate the performance of graphite fluoride cathodes.
1. Cyclic Voltammetry (CV):
-
Purpose: To investigate the redox reactions and electrochemical stability of the CFₓ electrode.
-
Procedure: A three-electrode setup (with a lithium reference electrode) or a two-electrode coin cell is used. The potential is swept linearly between defined voltage limits at a specific scan rate (e.g., 0.1 mV/s), and the resulting current is measured. The positions of the reduction and oxidation peaks provide information about the electrochemical reactions.
2. Galvanostatic Cycling:
-
Purpose: To determine the specific capacity, discharge voltage profile, and cycle life of the Li/CFₓ cell.
-
Procedure: The cell is discharged and charged at a constant current between set voltage cutoffs. The capacity is calculated from the discharge time and current.
3. Galvanostatic Intermittent Titration Technique (GITT):
-
Purpose: To determine the chemical diffusion coefficient of lithium ions within the CFₓ electrode and to obtain a quasi-equilibrium open-circuit voltage profile.
-
Procedure: A series of constant current pulses are applied to the cell, each followed by a rest period to allow the cell to reach a quasi-equilibrium state. The voltage response during the pulse and the subsequent relaxation are analyzed to calculate the diffusion coefficient.
4. Electrochemical Impedance Spectroscopy (EIS):
-
Purpose: To investigate the kinetics of the electrochemical processes, including charge transfer resistance and solid-electrolyte interphase (SEI) resistance.
-
Procedure: A small amplitude AC voltage is applied to the cell over a wide range of frequencies, and the resulting AC current is measured. The impedance data is often fitted to an equivalent circuit model to extract quantitative information about the different resistive and capacitive elements in the cell.
Structural and Surface Characterization
To complement the electrochemical data, various analytical techniques are used to probe the structural and compositional changes in the graphite fluoride electrode during discharge.
-
X-ray Diffraction (XRD): Used to identify the crystalline phases present in the pristine and discharged electrodes. The disappearance of CFₓ peaks and the emergence of LiF and broad carbon peaks confirm the conversion reaction[4].
-
Raman Spectroscopy: Provides information about the degree of disorder and the nature of the carbon bonding (sp² vs. sp³) in the electrode material. An increase in the D-band to G-band intensity ratio (ID/IG) after discharge indicates the formation of a more disordered carbon structure[8][9].
-
X-ray Photoelectron Spectroscopy (XPS): A surface-sensitive technique used to analyze the chemical composition and bonding states of the elements on the electrode surface. XPS can track the evolution of C-F, C-C, and Li-F bonds during the discharge process, providing insights into the reaction mechanism and the formation of the SEI layer[7][8].
This in-depth guide provides a foundational understanding of the electrochemical properties of graphite fluoride. Further research and development in this area, particularly in optimizing the F/C ratio and engineering the electrode architecture, will be crucial for unlocking the full potential of this high-energy cathode material.
References
- 1. researchgate.net [researchgate.net]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. osti.gov [osti.gov]
- 9. researchgate.net [researchgate.net]
A-Theoretical Investigation into Carbon-Fluorine Bonds in Polymeric Systems: A Technical Guide
Abstract: The carbon-fluorine (C-F) bond is a cornerstone of modern polymer science, imparting exceptional thermal stability, chemical inertness, and unique electronic properties to a wide range of materials.[1] Understanding the nuances of this bond at a quantum level is paramount for the rational design of next-generation fluoropolymers for advanced applications, including high-performance materials, electronics, and targeted drug delivery systems.[2][3] This technical guide provides an in-depth overview of the theoretical methodologies used to study the C-F bond in polymers, presents key quantitative data derived from computational studies, details experimental protocols for validation, and visualizes complex computational workflows. It is intended for researchers, scientists, and professionals in materials science and drug development who seek a deeper understanding of the predictive power of computational chemistry in polymer design.
Introduction
Fluoropolymers, polymers containing the C-F bond, exhibit a unique combination of properties including high thermal and chemical stability, low friction, and hydrophobicity.[1] These characteristics are a direct consequence of the strength and polarity of the C-F bond. Fluorine's position as the most electronegative element results in a highly polarized and exceptionally strong covalent bond with carbon, one of the strongest in organic chemistry.[1] This inherent stability presents both opportunities and challenges, from creating highly durable materials to addressing the environmental persistence of some fluorinated compounds.
Theoretical and computational studies provide an indispensable toolkit for probing the C-F bond at the atomic level. These methods allow for the prediction of bond properties, reaction energetics, and macroscopic material characteristics from first principles, often guiding and rationalizing experimental findings.[4][5] By simulating the electronic structure and dynamics of fluoropolymers, researchers can gain insights that are difficult or impossible to obtain through experimental means alone. This guide explores the primary theoretical techniques and their application to understanding the C-F bond.
Theoretical Methodologies for C-F Bond Analysis
The accurate theoretical description of the C-F bond requires robust quantum mechanical methods that can adequately capture the effects of electron correlation and high electronegativity.
Density Functional Theory (DFT)
Density Functional Theory (DFT) has become the workhorse of computational chemistry for studying polymeric systems due to its favorable balance of accuracy and computational cost.[3][6] DFT methods calculate the electronic structure of a system based on its electron density, rather than the complex many-electron wavefunction.
Key aspects of DFT application include:
-
Functionals: The choice of the exchange-correlation functional is critical. For fluorinated systems, hybrid functionals like B3LYP or M06-2X, which incorporate a portion of exact Hartree-Fock exchange, often provide more accurate results for bond energies and reaction barriers.[7]
-
Basis Sets: A flexible basis set, such as 6-31G(d,p) or the more extensive aug-cc-pVTZ, is necessary to accurately describe the valence electrons and polarization of the highly electronegative fluorine atom.[3][7]
-
Applications: DFT is widely used to predict geometric parameters (bond lengths, angles), vibrational frequencies (for comparison with IR/Raman spectra), reaction mechanisms, and electronic properties like charge distribution and band gaps.[3][6]
Ab Initio Methods
While more computationally demanding, high-level ab initio methods offer greater accuracy and are often used to benchmark DFT results.
-
Møller-Plesset Perturbation Theory (MP2): This method provides a good starting point for including electron correlation beyond the Hartree-Fock approximation.
-
Coupled Cluster (CC) Theory: Methods like CCSD(T) (Coupled Cluster with Single, Double, and perturbative Triple excitations) are considered the "gold standard" for calculating accurate energies, including bond dissociation energies.[7] Due to their high computational cost, they are typically limited to smaller oligomeric models of the polymer chain.
Molecular Dynamics (MD) Simulations
MD simulations are used to study the dynamic behavior and bulk properties of polymers. While classical MD relies on empirical force fields, ab initio MD (AIMD) uses forces calculated on-the-fly from electronic structure methods (typically DFT) to simulate the time evolution of a system, providing insight into conformational changes and reaction dynamics without the need for pre-parameterized potentials.
Key Theoretical Insights and Quantitative Data
Computational studies have yielded a wealth of quantitative data on the C-F bond in various polymer environments. The following tables summarize key properties for representative fluoropolymers.
C-F Bond Length and Strength
The C-F bond is characterized by its short length and high strength, which are fundamental to the stability of fluoropolymers. Theoretical calculations can predict these values with high accuracy, often showing excellent agreement with experimental data from techniques like X-ray diffraction. However, it is important to note that computed equilibrium bond lengths (re) can differ slightly from experimentally determined average bond lengths (rg) due to molecular vibrations.[8]
| Polymer/Monomer Unit | Theoretical Method | Calculated C-F Bond Length (Å) | Experimental C-F Bond Length (Å) |
| Polytetrafluoroethylene (-CF₂-CF₂-) | DFT (B3LYP/6-31G) | 1.34 - 1.35 | ~1.35 |
| Polyvinylidene fluoride (-CH₂-CF₂-) | DFT (B3LYP/6-31G) | 1.35 - 1.36 | ~1.36 |
| Polyvinyl fluoride (-CH₂-CHF-) | DFT (B3LYP/6-31G*) | 1.38 - 1.40 | ~1.38 |
| Tetrafluoroethylene (CF₂=CF₂) | CCSD(T) | 1.319 | 1.313 |
Note: Values are representative and can vary slightly with the specific computational level and experimental conditions.
Bond Dissociation Energy (BDE)
The BDE is the energy required to break a bond homolytically and is a direct measure of its strength. The high BDE of the C-F bond is a primary reason for the exceptional thermal and chemical stability of fluoropolymers. High-level quantum chemical calculations are crucial for obtaining reliable BDEs.[7]
| Polymer/Molecule | Theoretical Method | Calculated C-F BDE (kJ/mol) | Experimental C-F BDE (kJ/mol) |
| Polytetrafluoroethylene (-CF₂-CF₂-) | DFT (M06-2X) | 530 - 550 | ~548 |
| CH₃-F | DLPNO-CCSD(T)/CBS | ~550 | ~460 |
| CF₃-F | DLPNO-CCSD(T)/CBS | ~545 | ~552 |
| C₂F₅-F | DLPNO-CCSD(T)/CBS | ~535 | ~544 |
Note: BDE values are highly dependent on the chemical environment. The values for CH₃-F and perfluoroalkanes are provided for context. DLPNO-CCSD(T)/CBS represents a high-level benchmark calculation.[7]
Experimental Validation Protocols
Theoretical predictions must be validated against experimental data. Several key techniques are employed to probe the C-F bond in polymers.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique that provides information about the elemental composition and chemical environment of atoms. It is particularly useful for characterizing the C-F bond.
Methodology:
-
Sample Preparation: A thin polymer film is cast or pressed onto a conductive substrate and placed in an ultra-high vacuum (UHV) chamber.
-
X-ray Irradiation: The sample is irradiated with a monochromatic X-ray source (e.g., Al Kα, 1486.6 eV).
-
Photoelectron Detection: The kinetic energy of the emitted core-level electrons (e.g., C 1s, F 1s) is measured by an electron energy analyzer.
-
Spectral Analysis: The binding energy is calculated and plotted. The C 1s spectrum is of particular interest, as the binding energy shifts depending on the number of fluorine atoms attached to the carbon. Deconvolution of the C 1s peak allows for the quantification of -CF₃, -CF₂, -CF, and C-C/C-H environments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR, particularly ¹⁹F and ¹³C NMR, is a powerful tool for elucidating the detailed chemical structure of fluoropolymers.[2]
Methodology for Solid-State ¹⁹F MAS NMR:
-
Sample Preparation: The solid polymer sample is packed into a zirconia rotor. Due to the insolubility of many fluoropolymers, solid-state NMR is often required.[2]
-
Magic Angle Spinning (MAS): The rotor is spun at high speeds (e.g., >15 kHz) at the "magic angle" (54.7°) to average out anisotropic interactions and achieve higher resolution spectra.[2][9]
-
Pulse Sequence: A suitable pulse sequence, such as ¹H-¹⁹F cross-polarization (CP/MAS), is applied to enhance the ¹⁹F signal.[2]
-
Data Acquisition & Processing: The free induction decay (FID) is recorded and Fourier transformed to produce the NMR spectrum.
-
Spectral Interpretation: The chemical shifts in the ¹⁹F spectrum are highly sensitive to the local electronic environment, allowing for the identification of different fluorine-containing functional groups and polymer chain microstructures.
Vibrational Spectroscopy (FTIR/Raman)
Infrared (IR) and Raman spectroscopy probe the vibrational modes of molecules. The C-F stretching vibration gives rise to strong, characteristic absorption bands.
Methodology for Attenuated Total Reflectance (ATR)-FTIR:
-
Sample Preparation: The polymer sample (film, powder, or liquid) is brought into direct contact with an ATR crystal (e.g., diamond or zinc selenide).
-
IR Beam: An infrared beam is passed through the ATR crystal. An evanescent wave penetrates a short distance into the sample.
-
Absorption Measurement: The sample absorbs energy at specific frequencies corresponding to its vibrational modes. The attenuated beam is reflected back to a detector.
-
Spectral Analysis: The resulting spectrum shows absorption bands characteristic of the polymer's functional groups. The C-F stretching region, typically found between 1000 and 1400 cm⁻¹, is analyzed to confirm the presence and environment of C-F bonds.
Visualization of Computational Workflows
Understanding the process of theoretical investigation is as important as the results. The following diagrams, generated using the DOT language, illustrate typical workflows.
Caption: Workflow for predicting polymer properties using quantum chemistry.
Caption: Relationship between C-F bond properties and material performance.
Conclusion and Future Outlook
Theoretical studies provide powerful, predictive insights into the nature of the C-F bond, guiding the design of advanced polymeric materials. The synergy between high-level computation and empirical validation has become essential for progress in the field. Future research will likely focus on several key areas:
-
Multiscale Modeling: Integrating quantum mechanical calculations with coarse-grained simulations to predict macroscopic properties like morphology and mechanical strength more accurately.[10]
-
Machine Learning: Employing machine learning and AI to accelerate the discovery of new fluoropolymers with tailored properties by learning from large datasets of computational and experimental results.[4][5][11]
-
Degradation Pathways: Using computational methods to elucidate the degradation mechanisms of fluoropolymers, aiding in the development of more environmentally benign materials and effective recycling strategies.
-
Biomedical Applications: Designing fluorinated polymers for drug delivery, where theoretical models can predict drug-polymer interactions and release kinetics.[3]
By continuing to leverage and refine these computational tools, the scientific community is well-positioned to unlock the full potential of fluoropolymers and address the technological challenges of the future.
References
- 1. fluoropolymers.alfa-chemistry.com [fluoropolymers.alfa-chemistry.com]
- 2. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
- 3. Application of DFT Calculations in Designing Polymer-Based Drug Delivery Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.aip.org [pubs.aip.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Prospect of DFT Utilization in Polymer-Graphene Composites for Electromagnetic Interference Shielding Application: A Review [mdpi.com]
- 7. High-Level Quantum Chemical Prediction of C-F Bond Dissociation Energies of Perfluoroalkyl Substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. physics.udel.edu [physics.udel.edu]
- 11. researchgate.net [researchgate.net]
Quantum mechanical modeling of fluorinated graphene
An In-depth Technical Guide to the Quantum Mechanical Modeling of Fluorinated Graphene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated graphene (FG), a derivative of graphene, has garnered significant attention due to its tunable electronic, mechanical, and chemical properties. The introduction of fluorine atoms onto the graphene lattice transforms the highly conductive, zero-bandgap semimetal into a wide-bandgap semiconductor or an insulator, depending on the degree and nature of fluorination. This tunable bandgap, along with other modified properties, makes FG a promising material for a wide range of applications, including nanoelectronics, sensors, and drug delivery systems.
Quantum mechanical modeling plays a pivotal role in understanding and predicting the properties of FG at the atomic level. These computational techniques provide insights into the stability of different fluorinated structures, the nature of the carbon-fluorine (C-F) bond, and the resulting electronic and magnetic properties. This guide provides a comprehensive overview of the quantum mechanical modeling of fluorinated graphene, detailing the theoretical background, computational methodologies, and key findings.
Theoretical Background
The quantum mechanical modeling of fluorinated graphene is primarily based on Density Functional Theory (DFT). DFT is a computational quantum mechanical modeling method used in physics, chemistry, and materials science to investigate the electronic structure (or principally the ground state) of many-body systems, in particular atoms, molecules, and the condensed phases.
Key concepts in the DFT modeling of fluorinated graphene include:
-
Binding Energy: The energy released when a fluorine atom binds to the graphene surface. It is a measure of the stability of the C-F bond. A more negative binding energy indicates a more stable configuration.
-
Bond Length and Angle: The distance between the carbon and fluorine atoms (C-F bond length) and the angle between adjacent bonds provide information about the local geometric structure.
-
Electronic Band Structure: This describes the ranges of energy that an electron is allowed to have (called energy bands) and the ranges of energy that it is forbidden to have (called band gaps). The opening of a bandgap in graphene upon fluorination is a key parameter for electronic applications.
-
Density of States (DOS): The DOS of a system describes the number of states per interval of energy at each energy level that are available to be occupied by electrons. Changes in the DOS upon fluorination reveal modifications to the electronic properties of graphene.
Computational Methodologies
The following table summarizes a typical computational workflow for the quantum mechanical modeling of fluorinated graphene.
| Step | Description |
| 1. Structure Optimization | The initial atomic positions of the fluorinated graphene supercell are relaxed to find the minimum energy configuration. This involves calculating the forces on each atom and moving them until the forces are close to zero. |
| 2. Electronic Structure Calculation | Once the geometry is optimized, the electronic properties, such as the band structure and density of states, are calculated. |
| 3. Property Analysis | The calculated electronic structure is then analyzed to understand the effect of fluorination on the material's properties. This can include determining the bandgap, effective masses of charge carriers, and the nature of the chemical bonding. |
A detailed experimental protocol for a typical DFT calculation is provided below.
Detailed Protocol for DFT Calculations of Fluorinated Graphene
-
Software Selection: A quantum chemistry software package capable of performing DFT calculations is chosen. Examples include VASP, Quantum ESPRESSO, or Gaussian.
-
Model Construction: A supercell of graphene is constructed. To model fluorinated graphene, fluorine atoms are added to the graphene sheet in various configurations (e.g., single-sided, double-sided, specific patterns).
-
Choice of Functional and Basis Set: An appropriate exchange-correlation functional (e.g., PBE, B3LYP) and basis set (e.g., plane-wave basis set with a specific energy cutoff, or Gaussian-type orbitals) are selected. The choice of functional and basis set is crucial for obtaining accurate results.
-
Geometry Optimization: The atomic positions of the constructed model are optimized to find the lowest energy structure. This is typically done using algorithms such as the conjugate gradient or BFGS method. The convergence criteria for the forces on the atoms are typically set to a small value (e.g., < 0.01 eV/Å).
-
Electronic Structure Calculation: After geometry optimization, a self-consistent field (SCF) calculation is performed to determine the ground-state electronic density. Subsequently, the electronic band structure and density of states are calculated along high-symmetry directions in the Brillouin zone.
-
Data Analysis: The output files from the DFT calculation are analyzed to extract key data, such as total energy, binding energies, C-F bond lengths, bandgap, and projected density of states.
Key Quantitative Data
The following tables summarize key quantitative data obtained from quantum mechanical modeling of fluorinated graphene.
Table 1: Calculated Binding Energies and Bond Lengths for Different Fluorination Configurations
| Configuration | F/C Ratio | Binding Energy per F atom (eV) | C-F Bond Length (Å) |
| Single F on pristine graphene | ~0 | -2.87 | 1.58 |
| Chair-like (C4F) | 0.25 | -4.45 | 1.37 |
| Boat-like (C4F) | 0.25 | -4.21 | 1.38 |
| Chair-like (CF) | 1.0 | -5.23 | 1.36 |
| Boat-like (CF) | 1.0 | -4.98 | 1.37 |
Table 2: Electronic Properties of Fluorinated Graphene
| Fluorination Degree | Configuration | Bandgap (eV) |
| Pristine Graphene | - | 0.0 |
| Low (F/C < 0.1) | Single-sided | 0.1 - 0.5 |
| High (F/C = 1.0) | Chair (C-F) | ~3.1 |
| High (F/C = 1.0) | Boat (C-F) | ~2.9 |
Experimental Protocols for Synthesis and Characterization
The theoretical predictions from quantum mechanical modeling are validated through experimental synthesis and characterization of fluorinated graphene.
Synthesis of Fluorinated Graphene
Method 1: Direct Fluorination using Xenon Difluoride (XeF2)
-
Graphene, either exfoliated on a substrate or as a powder, is placed in a reaction chamber.
-
The chamber is evacuated to a low pressure.
-
XeF2 gas is introduced into the chamber. XeF2 is a solid at room temperature and sublimes to a gas at low pressures.
-
The reaction is typically carried out at elevated temperatures (e.g., 200-500 °C) for a specific duration, which controls the degree of fluorination.
-
After the reaction, the chamber is purged with an inert gas (e.g., Ar) to remove any unreacted XeF2 and byproducts.
Method 2: Plasma Fluorination
-
Graphene on a substrate is placed in a plasma reactor.
-
A fluorine-containing gas, such as CF4 or SF6, is introduced into the reactor.
-
A radio-frequency (RF) or direct current (DC) plasma is ignited, which dissociates the gas molecules and creates reactive fluorine radicals.
-
The fluorine radicals react with the graphene surface, forming C-F bonds.
-
The degree of fluorination can be controlled by adjusting the plasma power, gas pressure, and exposure time.
Characterization of Fluorinated Graphene
1. X-ray Photoelectron Spectroscopy (XPS)
-
Purpose: To determine the elemental composition and chemical bonding states.
-
Methodology: The sample is irradiated with X-rays, causing the emission of core-level electrons. The kinetic energy of the emitted electrons is measured, which is characteristic of the element and its chemical environment. In fluorinated graphene, XPS can distinguish between C-C and C-F bonds and quantify the F/C ratio.
2. Raman Spectroscopy
-
Purpose: To assess the structural quality and degree of functionalization.
-
Methodology: The sample is illuminated with a monochromatic laser. The scattered light is collected and analyzed. The Raman spectrum of graphene has characteristic peaks (G and 2D bands). Upon fluorination, new peaks (D and D') appear, and the intensity ratio of the D and G bands (ID/IG) increases with the degree of disorder and functionalization.
3. Transmission Electron Microscopy (TEM)
-
Purpose: To visualize the atomic structure and morphology.
-
Methodology: A high-energy electron beam is transmitted through a thin sample of fluorinated graphene. The transmitted electrons form an image, which can reveal the atomic arrangement, defects, and the overall morphology of the material.
Visualizations
Computational Workflow for Modeling Fluorinated Graphene
Caption: A flowchart illustrating the typical computational workflow for the quantum mechanical modeling of fluorinated graphene.
Mechanism of Graphene Fluorination
Caption: A simplified diagram showing the general mechanism of graphene fluorination, from reactants to products.
Conclusion
Quantum mechanical modeling, particularly DFT, is an indispensable tool for understanding the fundamental properties of fluorinated graphene. It provides detailed insights into the atomic and electronic structure, which are crucial for designing and optimizing FG-based materials for various applications. The synergy between computational modeling and experimental synthesis and characterization is key to advancing the field and unlocking the full potential of this exciting material. This guide has provided a foundational understanding of the core principles, methodologies, and key data in the quantum mechanical modeling of fluorinated graphene, serving as a valuable resource for researchers and professionals in the field.
Methodological & Application
Application Notes and Protocols for the Synthesis of Polycarbon Fluoride from Graphite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polycarbon fluoride, also known as graphite fluoride and commercially as Carbofluor, is a versatile material synthesized through the high-temperature reaction of fluorine gas with graphite, charcoal, or pyrolytic carbon powder.[1][2][3] This covalent graphite compound is a highly hydrophobic microcrystalline powder with a range of applications driven by its unique properties.[1][4] The stoichiometry of this compound, represented as (CFx)n, can be controlled during synthesis, leading to different material characteristics. The two primary forms are poly(carbon monofluoride), (CF)n, and poly(dicarbon monofluoride), (C₂F)n.[5]
These materials are noted for their high thermal stability, low surface energy, and excellent lubricating properties.[6] Key applications include their use as a high-energy-density cathode material in lithium batteries, a wear-reduction additive in lubricants, and a weather-resistant additive for paints.[1][7] Additionally, they serve as oxidizing agents and combustion modifiers in rocket propellants and pyrolants.[6]
This document provides detailed protocols for the synthesis of this compound from graphite, focusing on the direct fluorination method. It includes quantitative data on reaction parameters and product characteristics, as well as safety precautions necessary for handling the hazardous materials involved.
Experimental Protocols
The primary method for synthesizing this compound is the direct fluorination of graphite at elevated temperatures. The stoichiometry of the resulting product is highly dependent on the reaction temperature.
Protocol 1: Synthesis of Poly(carbon monofluoride) ((CF)n)
This protocol is designed to produce this compound with a higher fluorine content, typically with a stoichiometry approaching CF₁.
Materials:
-
High-purity graphite powder (particle size < 50 µm)
-
Fluorine gas (F₂)
-
Nitrogen gas (N₂) (for purging)
-
Hydrogen fluoride (HF) (optional, as a catalyst)
Equipment:
-
Tube furnace capable of reaching at least 700°C
-
Nickel or Monel reaction tube
-
Gas flow controllers for F₂ and N₂
-
Graphite or nickel boat for the sample
-
Gas scrubber system for unreacted fluorine and HF
Procedure:
-
Preparation: Place a known weight of graphite powder in the sample boat and position it in the center of the reaction tube.
-
Purging: Seal the reaction tube and purge the system with nitrogen gas for at least 30 minutes to remove air and moisture.
-
Heating: While maintaining the nitrogen flow, heat the furnace to the desired reaction temperature, typically between 600°C and 650°C for the synthesis of (CF)n.[8]
-
Fluorination: Once the target temperature is stable, stop the nitrogen flow and introduce fluorine gas into the reaction tube at a controlled flow rate. A mixture of fluorine and an inert gas like nitrogen can also be used.[9] The presence of a small amount of HF (up to 5% by volume) can act as a catalyst.
-
Reaction: Maintain the reaction conditions for a specific duration. The reaction time will influence the degree of fluorination.
-
Cooling: After the desired reaction time, stop the fluorine flow and reintroduce nitrogen gas to purge the system of residual fluorine. Allow the furnace to cool down to room temperature under the nitrogen atmosphere.
-
Product Recovery: Once cooled, carefully remove the sample boat containing the this compound product. The color of the product will range from grey to white, depending on the fluorine content.[2]
Protocol 2: Synthesis of Poly(dicarbon monofluoride) ((C₂F)n)
This protocol is tailored for the synthesis of this compound with a lower fluorine content.
Procedure:
The procedure is similar to Protocol 1, with the key difference being the reaction temperature. For the synthesis of (C₂F)n, a lower temperature range of 350°C to 450°C is employed.[8]
Quantitative Data
The properties of the synthesized this compound are directly related to the reaction conditions. The following tables summarize the key parameters and their impact on the final product.
| Parameter | Value | Effect on Product | Reference |
| Graphite Source | Natural Flake, Synthetic, Petroleum Coke | Purity and crystallinity of graphite affect reaction kinetics and product quality. | [2][9] |
| Reaction Temperature | 350-450°C | Favors the formation of (C₂F)n. | [8] |
| 420-600°C | Produces substoichiometric carbon monofluoride (CF₀.₆₈). | [2] | |
| 600-650°C | Favors the formation of (CF)n. | [8] | |
| Fluorine Gas | Pure F₂ or diluted with N₂ | Pure F₂ leads to a faster reaction rate. Dilution allows for better control. | [9] |
| Catalyst | Hydrogen Fluoride (HF) | Promotes the reaction at lower temperatures. | [5] |
| Reaction Time | Varies (hours to days) | Longer reaction times generally lead to a higher degree of fluorination. | [9] |
| Product Stoichiometry | F/C Ratio | Color | Key Properties |
| (C₂F)n | ~0.5 | Grey to Black | Higher electrical conductivity compared to (CF)n. |
| (CF)n | 0.8 - 1.1 | Grey to White | High electrical resistivity (~10¹¹ Ω·m), excellent lubricant.[2] |
Visualizations
Experimental Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. Graphite Fluoride (Carbon Monofluoride) – ACS Material [acsmaterial.com]
- 3. yaavikmaterials.com [yaavikmaterials.com]
- 4. researchgate.net [researchgate.net]
- 5. Fluorine - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. US4438086A - Method for preparation of graphite fluoride by contact reaction between carbon and fluorine gas - Google Patents [patents.google.com]
Application Notes and Protocols: Polycarbon Fluoride as a Solid-State Lubricant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polycarbon fluoride (PCF), also known as graphite fluoride (CFx)n, is a solid-state lubricant derived from the high-temperature reaction of fluorine gas with graphite, charcoal, or pyrolytic carbon powder.[1] This material exhibits exceptional lubricating properties, particularly in extreme environments where conventional liquid lubricants fail. Its unique layered crystal structure, high thermal stability, and low coefficient of friction make it a valuable material for a range of applications, from aerospace components to industrial machinery.[2][3] These application notes provide a comprehensive overview of this compound's properties, applications, and the experimental protocols for its evaluation.
Physicochemical Properties
This compound is a microcrystalline powder that is highly hydrophobic.[1] Unlike its precursor, graphite, it is an electrical insulator.[2] The stoichiometry of PCF can vary, with the fluorine content influencing its color from dark grey (lower fluorine content) to cream white (higher fluorine content), indicating a loss of aromatic character.[1] The properties of PCF are highly dependent on the fluorine-to-carbon ratio (x in (CFx)n).
Key Applications
This compound is utilized in various demanding applications due to its robust performance characteristics:
-
Aerospace: PCF is employed as a lubricant for components in vacuum and at elevated temperatures, such as in foil gas bearings.[2] Polyimide-bonded PCF films serve as excellent backup lubricants for these bearings up to approximately 350°C.[2]
-
Industrial Machinery: It is used as a wear-reduction additive in lubricants and as a component in self-lubricating composites.[1]
-
High-Temperature Environments: PCF demonstrates stability in air at temperatures up to 400°C, outperforming lubricants like MoS2 which begin to oxidize around this temperature.[3]
-
Electronics: Due to its high energy density, it serves as a cathode material in "BR" type lithium batteries.[1]
Quantitative Data on Lubricating Properties
The following tables summarize the key performance metrics of this compound as a solid-state lubricant, often in comparison to other common solid lubricants.
Table 1: Coefficient of Friction of Polyimide-Bonded Solid Lubricant Films
| Solid Lubricant | Test Temperature (°C) | Minimum Friction Coefficient |
| (CF1.1)n | 25 - 500 | 0.08 |
| MoS2 | 25 - 300 | 0.04 |
| MoS2 | 350 | 0.05 |
| MoS2 | 400 | 0.08 |
Data sourced from pin-on-disk friction tests in a dry-air atmosphere with 440C stainless-steel riders and disks under a 1-kg load and a sliding speed of 2.6 m/sec.[4]
Table 2: Thermal Stability of Solid Lubricants
| Solid Lubricant | Onset of Oxidation in Air | Thermal Stability in Non-Oxidizing Environments |
| This compound (CFx)n | ~400°C | Not specified |
| Molybdenum Disulfide (MoS2) | ~350°C | Up to 1100°C |
| Polytetrafluoroethylene (PTFE) | Up to 260°C (retains good mechanical properties) | Not specified |
Data compiled from various sources.[2][3]
Experimental Protocols
Protocol 1: Evaluation of Friction and Wear using a Pin-on-Disk Tester
This protocol outlines the methodology for determining the coefficient of friction and wear life of this compound coatings.
1. Materials and Equipment:
- Pin-on-disk friction and wear apparatus
- Test specimens: 440C stainless-steel riders (pins) and disks
- This compound lubricant to be tested (e.g., as a bonded film)
- Binder material (e.g., polyimide varnish)
- Controlled atmosphere chamber (e.g., dry air with a moisture content of 20 ppm)
- Heating element for temperature control
- Load application system
- Data acquisition system to record frictional force and time
2. Specimen Preparation:
- Thoroughly clean the surfaces of the stainless-steel disks and riders.
- Prepare the polyimide-bonded (CFx)n coating by mixing the PCF powder with the polyimide varnish.
- Apply a uniform film of the mixture onto the disk surface.
- Cure the coating according to the binder manufacturer's specifications.
3. Experimental Procedure:
- Mount the coated disk and the rider in the pin-on-disk apparatus.
- Set the desired environmental conditions (e.g., dry air atmosphere).
- Apply a specified normal load (e.g., 1 kg) to the rider.
- Set the rotational speed to achieve the desired linear sliding speed (e.g., 2.6 m/sec).
- If conducting high-temperature tests, heat the chamber to the target temperature (e.g., 25°C to 500°C).
- Initiate the test and continuously record the frictional force and the number of cycles.
- The test is concluded when the friction coefficient rises sharply, indicating the failure of the lubricant film.
4. Data Analysis:
- Calculate the coefficient of friction (μ) using the formula: μ = Frictional Force / Normal Load.
- Determine the wear life as the total number of cycles or time until film failure.
- Measure the wear on the rider and disk using profilometry or microscopy.
Protocol 2: General Screening of Solid Lubricating Materials
This protocol describes a method for the preliminary evaluation of the lubricating properties of solid materials.
1. Materials and Equipment:
- Wear and friction tester
- Solid lubricant specimens (e.g., 0.25 in. x 0.75 in. x 0.50 in. blocks)
- Rotating disk (e.g., Type M-O-C stainless steel, 0.25-in. wide)
- Load application system (e.g., capable of applying 1500 psi and 3000 psi)
- Coolant/lubricant fluid (e.g., oil) delivery system
- Temperature and friction monitoring instrumentation
2. Experimental Procedure:
- Mount the solid lubricant block specimen and the rotating disk in the tester.
- Apply the initial test load (e.g., 1500 psi).
- Begin rotation of the disk at a set speed.
- If required, apply a coolant/lubricant fluid to the contact surfaces (e.g., 10 drops/min).[5]
- Monitor and record the temperature and friction values.
- For residual lubrication tests, supply oil initially and then stop the flow to evaluate performance under starved lubrication conditions.[5]
- Repeat the test at a higher load (e.g., 3000 psi).
3. Data Analysis:
- Compare the friction and wear characteristics of different solid lubricant materials under the same test conditions.
- Evaluate the effect of load and lubrication conditions on the performance of each material.
Visualizations
Caption: Workflow for Pin-on-Disk Lubricant Testing.
Caption: Relationship between PCF structure and properties.
References
Validation & Comparative
A Comparative Guide to the Electrochemical Performance of Carbon Monofluoride ((CF)n) vs. Traditional Cathode Materials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the electrochemical performance of carbon monofluoride ((CF)n) against traditional lithium-ion battery cathode materials, including Lithium Cobalt Oxide (LCO), Lithium Manganese Oxide (LMO), Lithium Iron Phosphate (LFP), Lithium Nickel Cobalt Aluminum Oxide (NCA), and Lithium Nickel Manganese Cobalt Oxide (NMC). This document is intended to be a valuable resource for researchers and scientists in the field of energy storage, offering a clear overview of the key performance metrics, detailed experimental protocols for evaluation, and a visual representation of the comparative landscape.
Data Presentation: A Quantitative Comparison
The following tables summarize the key electrochemical performance indicators for (CF)n and a range of traditional cathode materials. These values represent typical ranges found in the literature and can vary based on specific material synthesis, electrode preparation, and testing conditions.
Table 1: General Electrochemical Properties
| Cathode Material | Chemical Formula | Crystal Structure |
| Carbon Monofluoride | (CF)n | Layered |
| Lithium Cobalt Oxide | LiCoO₂ | Layered |
| Lithium Manganese Oxide | LiMn₂O₄ | Spinel |
| Lithium Iron Phosphate | LiFePO₄ | Olivine |
| Lithium Nickel Cobalt Aluminum Oxide | LiNiCoAlO₂ | Layered |
| Lithium Nickel Manganese Cobalt Oxide | LiNiₓMnᵧCo₂O₂ | Layered |
Table 2: Key Performance Metrics
| Cathode Material | Specific Capacity (mAh/g) | Nominal Voltage (V) | Gravimetric Energy Density (Wh/kg) | Power Density (W/kg) | Cycle Life (Number of cycles to 80% capacity retention) |
| (CF)n | 865 (theoretical) | 2.5 - 3.2 | ~2500 (theoretical) | High (qualitative) | Primarily for primary batteries; limited cycle life in rechargeable configurations. |
| LCO | 140 - 180 | 3.7 | 150 - 200 | Moderate | 500 - 1000 |
| LMO | 100 - 148 | 4.0 | 100 - 150 | High | 300 - 700 |
| LFP | 150 - 170 | 3.2 | 90 - 160 | Very High | >2000 |
| NCA | 180 - 220 | 3.6 | 200 - 260 | High | 1000 - 1500 |
| NMC | 150 - 220 | 3.6 - 3.7 | 150 - 220 | High | 1000 - 2000 |
Table 3: Safety Characteristics
| Cathode Material | Thermal Stability | Overcharge Tolerance |
| (CF)n | Excellent | Good |
| LCO | Poor | Poor |
| LMO | Moderate | Moderate |
| LFP | Excellent | Excellent |
| NCA | Moderate | Poor |
| NMC | Moderate | Moderate |
Experimental Protocols: Methodologies for Electrochemical Characterization
The following are detailed methodologies for key experiments used to evaluate the electrochemical performance of cathode materials.
Cathode Slurry Preparation
A consistent and well-dispersed slurry is crucial for fabricating uniform electrodes and obtaining reliable electrochemical data.
Materials and Equipment:
-
Active cathode material ((CF)n, LCO, LMO, LFP, NCA, or NMC)
-
Conductive agent (e.g., Super P carbon black)
-
Binder (e.g., Polyvinylidene fluoride - PVDF)
-
Solvent (e.g., N-Methyl-2-pyrrolidone - NMP)
-
Planetary mixer or magnetic stirrer
-
Spatula
-
Beaker
Procedure:
-
Binder Solution Preparation: Dissolve a predetermined amount of PVDF in NMP to create a binder solution of a specific concentration (e.g., 5 wt%). Stir the solution until the PVDF is completely dissolved.
-
Dry Mixing: In a separate container, thoroughly mix the active material and the conductive agent in a specific weight ratio (e.g., 8:1:1 for active material:conductive agent:binder).
-
Slurry Formation: Gradually add the dry mixture to the PVDF binder solution while continuously stirring.
-
Homogenization: Continue stirring the mixture at a controlled speed and temperature until a homogeneous, lump-free slurry is formed. The viscosity of the slurry should be optimized for coating.
-
Degassing: Place the slurry in a vacuum oven to remove any trapped air bubbles.
Coin Cell Assembly (CR2032)
Coin cells are widely used for preliminary electrochemical testing of battery materials in a laboratory setting.
Materials and Equipment:
-
CR2032 coin cell components (casings, spacers, spring)
-
Prepared cathode on a current collector (e.g., aluminum foil)
-
Lithium metal foil (anode)
-
Separator (e.g., Celgard 2325)
-
Electrolyte (e.g., 1M LiPF₆ in a mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC))
-
Coin cell crimper
-
Glovebox with an inert atmosphere (e.g., argon-filled)
-
Pipette
-
Tweezers
Procedure (performed inside a glovebox):
-
Cathode Punching: Punch a circular disk from the coated cathode foil (e.g., 14 mm diameter).
-
Anode Punching: Punch a slightly larger circular disk from the lithium metal foil (e.g., 16 mm diameter).
-
Cell Stacking:
-
Place the cathode disk in the center of the bottom coin cell casing.
-
Add a few drops of electrolyte to wet the cathode surface.
-
Place the separator on top of the cathode.
-
Add a few more drops of electrolyte to the separator.
-
Carefully place the lithium anode on top of the separator.
-
Add another drop of electrolyte to the anode.
-
Place a spacer on top of the anode, followed by the spring.
-
-
Crimping: Place the top casing over the stacked components and transfer the assembly to the coin cell crimper. Apply pressure to seal the cell.
-
Resting: Allow the assembled coin cell to rest for several hours to ensure proper wetting of the components with the electrolyte before testing.
Galvanostatic Charge-Discharge Cycling
This technique is used to determine the specific capacity, energy density, and cycle life of the cathode material.
Equipment:
-
Battery cycler
Procedure:
-
Cell Connection: Connect the assembled coin cell to the battery cycler.
-
Parameter Setup: Set the following parameters in the cycling software:
-
Current Density (C-rate): The rate at which the cell is charged and discharged, expressed as a fraction of the theoretical capacity (e.g., C/10 for a 10-hour charge/discharge).
-
Voltage Window: The upper and lower cutoff voltages for charging and discharging, specific to the cathode material being tested.
-
Number of Cycles: The desired number of charge-discharge cycles to be performed.
-
-
Cycling: Start the cycling test. The battery cycler will apply a constant current during charge and discharge, switching between the two processes at the set voltage limits.
-
Data Analysis: The software will record the voltage profile as a function of capacity and time. From this data, the specific capacity, energy efficiency, and capacity retention over multiple cycles can be calculated.
Cyclic Voltammetry (CV)
CV provides information about the electrochemical reactions occurring at the electrode surface, including the redox potentials and the reversibility of the reactions.
Equipment:
-
Potentiostat
Procedure:
-
Cell Connection: Connect the coin cell to the potentiostat.
-
Parameter Setup: Set the following parameters:
-
Scan Rate: The rate at which the potential is swept (e.g., 0.1 mV/s).
-
Voltage Range: The potential window over which the scan will be performed, encompassing the expected redox reactions of the cathode material.
-
Number of Cycles: Typically, a few cycles are run to obtain a stable voltammogram.
-
-
Measurement: The potentiostat applies a linearly sweeping potential to the working electrode (cathode) and measures the resulting current.
-
Data Analysis: The resulting plot of current versus potential (voltammogram) will show peaks corresponding to the oxidation and reduction reactions. The peak positions, shapes, and separations provide insights into the electrochemical processes.
Electrochemical Impedance Spectroscopy (EIS)
EIS is used to study the internal resistance and charge transfer kinetics of the battery system.
Equipment:
-
Potentiostat with an EIS module
Procedure:
-
Cell Connection: Connect the coin cell to the potentiostat.
-
Parameter Setup: Set the following parameters:
-
Frequency Range: The range of AC frequencies to be applied (e.g., 100 kHz to 0.1 Hz).
-
AC Amplitude: A small AC voltage perturbation (e.g., 5-10 mV).
-
DC Potential: The DC potential at which the impedance will be measured (often the open-circuit voltage).
-
-
Measurement: The potentiostat applies the AC signal and measures the resulting current response to calculate the impedance at each frequency.
-
Data Analysis: The data is typically presented as a Nyquist plot (imaginary vs. real impedance). This plot can be fitted to an equivalent circuit model to extract values for different resistance and capacitance components within the cell, providing information on processes like electrolyte resistance, charge transfer resistance, and diffusion.
Mandatory Visualization: Comparative Framework
The following diagram illustrates the logical relationship and comparative framework for evaluating the electrochemical performance of (CF)n against traditional cathode materials.
A Comparative Analysis of the Thermal Stability of Poly(carbon monofluoride) and Other Key Fluoropolymers
A comprehensive guide for researchers and materials scientists on the thermal performance of (CF)n, PTFE, PFA, FEP, and ETFE, supported by experimental data and standardized protocols.
In the realm of high-performance materials, fluoropolymers are distinguished by their exceptional thermal stability, chemical inertness, and low friction properties. Among these, poly(carbon monofluoride), denoted as (CF)n, presents a unique profile due to its covalent carbon-fluorine bonds and layered structure. This guide provides a detailed comparison of the thermal stability of (CF)n against other widely used fluoropolymers: polytetrafluoroethylene (PTFE), perfluoroalkoxy alkane (PFA), fluorinated ethylene propylene (FEP), and ethylene tetrafluoroethylene (ETFE). This objective analysis, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in selecting the optimal material for their specific high-temperature applications.
Comparative Thermal Performance Data
The thermal stability of a polymer is primarily assessed by its melting point and decomposition temperature. The following table summarizes these key thermal properties for (CF)n and the aforementioned fluoropolymers. The data has been compiled from various sources and represents typical values obtained through standardized thermal analysis techniques.
| Polymer | Chemical Structure | Melting Point (°C) | Decomposition Onset (°C) |
| Poly(carbon monofluoride) | (CF)n | Does not melt | 400 - 650[1] |
| Polytetrafluoroethylene (PTFE) | (-CF₂-CF₂-)n | ~327[2][3] | ~500 |
| Perfluoroalkoxy Alkane (PFA) | Copolymer of TFE and a perfluoroalkyl vinyl ether | 300 - 310 | >400 |
| Fluorinated Ethylene Propylene (FEP) | Copolymer of TFE and hexafluoropropylene | ~260 | ~400 |
| Ethylene Tetrafluoroethylene (ETFE) | Copolymer of ethylene and tetrafluoroethylene | 225 - 300 | >300 |
Note: The decomposition temperature of (CF)n is highly dependent on its stoichiometry (the C:F ratio), with higher fluorine content generally leading to lower decomposition temperatures.
Understanding Thermal Decomposition Behavior
Poly(carbon monofluoride) exhibits a distinct thermal decomposition behavior compared to melt-processable fluoropolymers. Instead of melting, (CF)n undergoes defluorination at elevated temperatures, yielding carbonaceous materials and various gaseous fluorocarbon species. The onset of this decomposition is influenced by the C:F ratio, with substoichiometric (CFx)n (x < 1) generally exhibiting higher thermal stability.
In contrast, PTFE, PFA, FEP, and ETFE are thermoplastics that melt before undergoing significant thermal degradation. Their decomposition primarily involves chain scission, leading to the formation of monomers and other smaller fluorinated compounds. PTFE is renowned for its exceptional thermal stability, maintaining its integrity over a wide temperature range from -200°C to 260°C.[2] PFA offers a similar high-temperature resistance to PTFE but with the advantage of being melt-processable. FEP, while also melt-processable, has a lower melting point and service temperature. ETFE provides a good balance of mechanical strength and thermal resistance, though its decomposition temperature is generally lower than the other fully fluorinated polymers.
Experimental Protocols for Thermal Stability Assessment
The quantitative data presented in this guide is primarily obtained through two standard thermal analysis techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition temperature of a material by measuring its mass change as a function of temperature in a controlled atmosphere.
Methodology:
-
A small, precisely weighed sample of the polymer (typically 5-10 mg) is placed in a high-purity, inert sample pan (e.g., platinum or alumina).
-
The sample is loaded into a microbalance within a furnace.
-
An inert gas, such as nitrogen or argon, is purged through the furnace to prevent oxidative degradation.
-
The furnace temperature is increased at a constant rate (e.g., 10 °C/min).
-
The microbalance continuously records the mass of the sample as the temperature increases.
-
The resulting data is plotted as a TGA curve, showing the percentage of initial mass as a function of temperature. The onset of decomposition is identified as the temperature at which a significant mass loss begins.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow into or out of a sample as a function of temperature or time, allowing for the determination of transition temperatures such as melting point and glass transition temperature.
Methodology:
-
A small, weighed sample of the polymer (typically 5-10 mg) is encapsulated in an aluminum pan. An empty, sealed aluminum pan is used as a reference.
-
Both the sample and reference pans are placed in a DSC cell, which contains two independent heating elements.
-
The temperature of both the sample and the reference is increased at a constant rate.
-
The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
This heat flow difference is plotted against temperature. An endothermic peak indicates a melting transition, and the peak maximum is taken as the melting point.
Experimental Workflow for Thermal Stability Analysis
The logical flow of experiments to benchmark the thermal stability of fluoropolymers is illustrated in the diagram below.
Caption: Experimental workflow for determining the thermal stability of fluoropolymers.
This guide provides a foundational understanding of the thermal stability of poly(carbon monofluoride) in comparison to other key fluoropolymers. The selection of a material for high-temperature applications should always be guided by a thorough evaluation of its properties in the context of the specific operational environment and performance requirements.
References
A Comparative Analysis of Poly(carbon monofluoride) and Polytetrafluoroethylene (PTFE) for Research and Development Applications
An in-depth guide for researchers, scientists, and drug development professionals on the properties, performance, and experimental protocols of two prominent fluoropolymers.
This guide provides a comprehensive comparative analysis of poly(carbon monofluoride) (PCF), also known as graphite fluoride, and polytetrafluoroethylene (PTFE). Both materials exhibit unique properties stemming from the presence of strong carbon-fluorine bonds, making them suitable for a range of specialized applications. This document aims to furnish researchers and drug development professionals with the necessary data to make informed decisions when selecting a fluoropolymer for their specific needs.
Executive Summary
Poly(carbon monofluoride) and Polytetrafluoroethylene are fluoropolymers with exceptional thermal stability and chemical inertness. PTFE is a well-characterized, widely used thermoplastic known for its extremely low coefficient of friction and excellent dielectric properties. PCF, a covalent compound of carbon and fluorine, is primarily produced as a powder and is noted for its lubricating properties and use as a high-energy-density cathode material. While both are highly fluorinated, their structural differences—PTFE being a linear polymer and PCF a layered material derived from graphite—lead to distinct physical and chemical characteristics. This guide presents a side-by-side comparison of their key properties, supported by experimental data and detailed methodologies.
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative data for poly(carbon monofluoride) and polytetrafluoroethylene, compiled from various experimental sources. It is important to note that the properties of PCF can vary significantly with the fluorine-to-carbon (F/C) ratio. The data presented here is for highly fluorinated graphite, approaching a 1:1 stoichiometry, unless otherwise specified.
Table 1: Thermal and Mechanical Properties
| Property | Poly(carbon monofluoride) (PCF) | Polytetrafluoroethylene (PTFE) | Test Method (ASTM/ISO) |
| Thermal Decomposition Temperature | > 400 °C (Varies with F/C ratio) | ~500 °C | TGA (e.g., ASTM E1131) |
| Melting Point | Does not melt, decomposes | 327 °C | DSC (e.g., ASTM D3418) |
| Tensile Strength | Data not readily available for bulk material | 20 - 40 MPa | ASTM D638 |
| Young's Modulus | Data not readily available for bulk material | 0.5 GPa | ASTM D638 |
| Elongation at Break | Data not readily available for bulk material | 200 - 400% | ASTM D638 |
Table 2: Electrical and Frictional Properties
| Property | Poly(carbon monofluoride) (PCF) | Polytetrafluoroethylene (PTFE) | Test Method (ASTM/ISO) |
| Dielectric Constant @ 1 MHz | High (Insulator) | 2.1 | ASTM D150 |
| Volume Resistivity | ~10¹¹ Ω·m | > 10¹⁸ Ω·m | ASTM D257 |
| Coefficient of Friction (Static) | ~0.10 (at 320 °C, as lubricant)[1] | 0.05 - 0.10 | ASTM D1894 |
| Water Contact Angle | Highly hydrophobic | ~110° | Goniometry |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of the synthesis procedures for both PCF and PTFE, along with standard testing protocols for their key properties.
Synthesis of Poly(carbon monofluoride) (PCF)
Poly(carbon monofluoride) is synthesized via the direct fluorination of carbonaceous materials such as graphite, charcoal, or pyrolytic carbon powder at elevated temperatures.[2][3]
Experimental Workflow:
-
Preparation of Carbon Source: A high-purity carbon source (e.g., graphite powder) is placed in a reaction vessel made of a fluorine-resistant material like nickel or Monel.
-
Fluorination Reaction: A stream of fluorine gas, often diluted with an inert gas like nitrogen, is passed over the carbon material.
-
Temperature Control: The reaction temperature is gradually increased to the target range, typically between 400 °C and 600 °C. The specific temperature profile influences the F/C ratio and the properties of the resulting PCF.
-
Product Recovery: After the reaction is complete, the system is cooled under an inert atmosphere, and the resulting poly(carbon monofluoride) powder is collected.
Synthesis of Polytetrafluoroethylene (PTFE)
Polytetrafluoroethylene is produced through the free-radical polymerization of tetrafluoroethylene (TFE) monomer.[4][5]
Experimental Workflow:
-
Monomer Synthesis: Tetrafluoroethylene (C₂F₄) monomer is synthesized, often through the pyrolysis of chlorodifluoromethane (CHClF₂).
-
Polymerization: The TFE monomer is polymerized in an aqueous medium under pressure. This is typically done via suspension or emulsion polymerization, using a free-radical initiator such as ammonium persulfate.
-
Reaction Control: The polymerization reaction is highly exothermic and requires careful temperature and pressure control to prevent runaway reactions.
-
Product Isolation: The resulting PTFE is obtained as a granular powder or a dispersion, which is then washed and dried.
References
Safety Operating Guide
Essential Safety and Operational Guide for Handling Polycarbon Fluoride
For Immediate Implementation by Laboratory Personnel
This guide provides crucial safety protocols and logistical plans for the handling and disposal of Polycarbon fluoride (also known as Carbon monofluoride or graphite fluoride). Adherence to these procedures is mandatory to ensure the safety of all laboratory personnel and to maintain compliance with regulatory standards.
Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment are the first line of defense against potential exposure to this compound. The following table summarizes the required PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling solid powder (weighing, transferring) | ANSI Z87.1 compliant safety glasses with side shields | Nitrile gloves (minimum 8 mil thickness), double-gloved | Fully buttoned lab coat | N95, R95, or P95 respirator. A higher level of respiratory protection may be required based on a risk assessment of the specific procedure and quantity used. |
| Preparing solutions or suspensions | Chemical splash goggles | Nitrile gloves (minimum 8 mil thickness), double-gloved | Chemical-resistant lab coat or apron over a standard lab coat | Work within a certified chemical fume hood. If not feasible, a full-face respirator with appropriate cartridges for acid gases and particulates is required. |
| High-temperature applications (>400°C) | Chemical splash goggles and a face shield | Insulated, chemical-resistant gloves | Flame-retardant lab coat and a chemical-resistant apron | Work within a certified chemical fume hood with excellent ventilation. A supplied-air respirator may be necessary depending on the scale and temperature of the operation. |
| Cleaning and decontamination | Chemical splash goggles | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant lab coat or apron | N95, R95, or P95 respirator for cleaning up dry spills. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is essential to minimize risks. The following workflow outlines the key stages from preparation to post-handling procedures.
Experimental Protocols: Key Handling Procedures
1. Weighing and Transferring Solid this compound:
-
Perform all weighing and transfer operations within a ventilated balance enclosure or a chemical fume hood to minimize inhalation of fine powders.
-
Use anti-static tools and weighing boats to prevent dispersal of the powder due to static electricity.
-
Gently scoop or pour the powder to avoid creating dust clouds.
2. Spill Cleanup Protocol for this compound Powder:
-
Immediate Actions:
-
Alert personnel in the immediate area.
-
If the spill is large or if there is a risk of airborne dust, evacuate the area and contact the institutional safety office.
-
-
Cleanup Procedure for Small Spills:
-
Wearing the appropriate PPE (including respiratory protection), gently cover the spill with a damp paper towel to prevent the powder from becoming airborne.
-
Alternatively, use a low-flow vacuum cleaner equipped with a HEPA filter. Do not use a standard vacuum cleaner as this will disperse the fine particles.
-
Carefully wipe the area with a damp cloth, working from the outside of the spill inwards.
-
Collect all cleanup materials (paper towels, contaminated gloves, etc.) in a clearly labeled, sealed plastic bag for hazardous waste disposal.
-
Decontaminate the spill area with a suitable laboratory detergent and water.
-
Disposal Plan
The disposal of this compound and associated waste must be handled with care to protect the environment and comply with regulations.
Waste Characterization and Collection:
-
All waste materials contaminated with this compound, including unused product, contaminated PPE, and spill cleanup debris, should be considered hazardous waste.
-
While this compound itself is not currently listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), some per- and polyfluoroalkyl substances (PFAS) are being proposed for inclusion as hazardous constituents.[1][2] Therefore, it is prudent to manage this waste as hazardous.
-
Collect all waste in a dedicated, leak-proof container with a secure lid. The container must be clearly labeled as "Hazardous Waste: this compound."
Step-by-Step Disposal Procedure:
-
Segregation: Do not mix this compound waste with other waste streams.
-
Containerization: Place all contaminated materials, including gloves, wipes, and disposable labware, into the designated hazardous waste container.
-
Labeling: Ensure the hazardous waste label is complete with the chemical name, accumulation start date, and associated hazards (e.g., "Irritant," "Toxic if Inhaled").
-
Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.
-
Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal in accordance with all local, state, and federal regulations. Do not dispose of this compound down the drain or in regular trash.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
